4-(6-Amino-1h-indazol-1-yl)butanenitrile

thermodynamic stability enthalpy of formation isomer comparison

Researchers designing ATP-competitive kinase inhibitor libraries often face regiochemical ambiguity and lack of functionalizable handles in standard indazole intermediates. 4-(6-Amino-1H-indazol-1-yl)butanenitrile resolves these bottlenecks with definitive N1-alkylation, 98% purity, and a chemically addressable nitrile group for late-stage diversification. • 98% vendor-certified purity reduces pre-synthesis purification. • Estimated LogP 3.0-3.5 ensures cell permeability for cellular target engagement. • Unambiguous N1-regiochemistry delivers batch-to-batch SAR reproducibility.

Molecular Formula C11H12N4
Molecular Weight 200.24 g/mol
Cat. No. B13639239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Amino-1h-indazol-1-yl)butanenitrile
Molecular FormulaC11H12N4
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)N(N=C2)CCCC#N
InChIInChI=1S/C11H12N4/c12-5-1-2-6-15-11-7-10(13)4-3-9(11)8-14-15/h3-4,7-8H,1-2,6,13H2
InChIKeyQRKAUVWRUYYPKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(6-Amino-1H-indazol-1-yl)butanenitrile: Bifunctional Hinge-Binder Scaffold


4-(6-Amino-1H-indazol-1-yl)butanenitrile (CAS 1155108-89-6) is a heterobifunctional building block comprising a 1H-indazole core substituted at the N1 position with a nitrile-terminated butyl chain and at the C6 position with a primary amino group [1]. The indazole nucleus functions as a well-established bioisostere of adenine, enabling key hydrogen-bond interactions with the hinge region of protein kinases, while the flexible nitrile chain permits downstream diversification into carboxylic acids, amides, tetrazoles, and amines . This compound is primarily employed as a late-stage intermediate in the synthesis of ATP-competitive kinase inhibitors (e.g., JAK, ROCK, RET, and PLK4 families) and GPCR-targeted ligands [1].

1
ATP-competitive kinase inhibitor synthesis (JAK, ROCK, RET, PLK4)
2
Late-stage diversification via nitrile → carboxylic acid, amide, tetrazole
3
6-Aminoindazole core provides thermodynamic stability for multi-step campaigns

Why 4-(6-Amino-1H-indazol-1-yl)butanenitrile Cannot Be Replaced by Generic Analogs


Replacing 4-(6-Amino-1H-indazol-1-yl)butanenitrile with its closest commercially available analogs—such as unsubstituted 6-aminoindazole (CAS 6967-12-0), the positional isomer 2-(6-amino-1H-indazol-1-yl)butanenitrile (CAS 1247504-53-5), or the amino-deficient 3-(3-cyanopropyl)indazole (CAS 353504-69-5)—introduces critical deficits in lipophilicity, thermodynamic stability, and synthetic utility. The target compound uniquely combines a thermodynamic stability advantage conferred by the 6-amino substitution pattern (vs. the 5-amino isomer) with a nitrile group that simultaneously functions as a lipophilicity-enhancing moiety and a chemically addressable handle for further functionalization. These structural features cannot be replicated by a simple mixture of 6-aminoindazole and a separate nitrile reagent, nor by N2-alkylated positional isomers that exhibit divergent binding geometries at the kinase hinge region.

Target
Analog
Why risk differs

4-(6-Amino-1H-indazol-1-yl)butanenitrile

6-Aminoindazole (unsubstituted)

Lacks the nitrile handle; requires extra synthetic steps for linker installation

4-(6-Amino-1H-indazol-1-yl)butanenitrile

2-(6-Amino-1H-indazol-1-yl)butanenitrile (N2 isomer)

Different N-alkylation geometry may shift hinge-region binding and SAR interpretation

4-(6-Amino-1H-indazol-1-yl)butanenitrile

3-(3-Cyanopropyl)indazole (amino-deficient)

Missing 6-amino group reduces hinge hydrogen-bond capacity; potency and selectivity may shift

Quantitative Differentiation: 4-(6-Amino-1H-indazol-1-yl)butanenitrile vs. Analogs


Thermodynamic Stability Advantage vs. 5-Aminoindazole

The 6-amino substitution pattern on the indazole core—retained in 4-(6-Amino-1H-indazol-1-yl)butanenitrile—provides a measurable thermodynamic stability advantage over the 5-amino isomer. Experimental determination of the standard molar enthalpies of formation in the gaseous phase at T = 298.15 K shows that 6-aminoindazole is the most stable isomer from a thermodynamic standpoint [1]. This enhanced core stability translates into greater chemical robustness during downstream synthetic transformations (e.g., amide coupling, reductive amination) and long-term storage, reducing the risk of degradation-related impurities in multi-step synthesis campaigns [1].

Thermodynamic stability vs. 5-amino isomer
Class-level
6-Aminoindazole core is more stable than 5-amino isomer (gaseous phase, 298.15 K). Quantitative ΔΔHf° values confirm a measurable enthalpy advantage.
Thermodynamic stability may support higher yields in downstream amide coupling or reductive amination steps.
Class-level inference from parent 6-aminoindazole; stability of the butanenitrile derivative not independently measured.
thermodynamic stability enthalpy of formation isomer comparison

Lipophilicity Enhancement from the Nitrile-Butyl Chain

The butanenitrile substituent at the N1 position of 4-(6-Amino-1H-indazol-1-yl)butanenitrile introduces a substantial increase in lipophilicity compared to the parent scaffold 6-aminoindazole. The measured LogP of 6-aminoindazole is 1.73 , while the addition of the butanenitrile chain is predicted to raise the LogP of the target compound to approximately 3.0–3.5 . In contrast, the positional isomer 2-(6-amino-1H-indazol-1-yl)butanenitrile exhibits a different spatial orientation of the nitrile group that may alter its effective lipophilicity and protein-binding geometry . The amino-deficient analog 3-(3-cyanopropyl)indazole lacks the 6-amino group entirely, eliminating the hinge-binding hydrogen-bond donor capacity and reducing the calculated polar surface area, which alters both solubility and binding mode .

Lipophilicity gain from butanenitrile chain
Context-dependent
Estimated LogP ~3.0–3.5 vs. parent 6-aminoindazole LogP = 1.73; ΔLogP ≈ +1.3 to +1.8.
Higher lipophilicity may support cell-permeable probe design and membrane target engagement studies.
LogP predicted by algorithm; experimental LogP for target compound not available. Cross-study comparison.
lipophilicity LogP membrane permeability physicochemical properties

Kinase Hinge-Binding Capacity: 6-Amino vs. Amino-Deficient Analogs

The indazole core of 4-(6-Amino-1H-indazol-1-yl)butanenitrile is a validated adenine bioisostere capable of forming the canonical donor–acceptor–donor hydrogen-bonding motif with the kinase hinge region [1][2]. The 6-amino group serves as a critical hydrogen-bond donor, while the N1 and N2 positions of the indazole ring engage as hydrogen-bond acceptors [2]. The amino-deficient analog 3-(3-cyanopropyl)indazole lacks the 6-amino group and therefore cannot form the full complement of hinge-region hydrogen bonds, resulting in reduced binding affinity in biochemical kinase assays . Patent literature and BindingDB entries for closely related 6-aminoindazole derivatives report single-digit nanomolar IC50 values against kinases such as TTK, PLK4, and Aurora kinases, confirming the scaffold's binding competence [2].

Hinge-binding hydrogen-bond capacity
Class-level
6-Amino group enables canonical donor–acceptor–donor motif; related 6-aminoindazole-based inhibitors achieve low nanomolar IC50 values (e.g., 0.4–10 nM) in biochemical assays.
6-Amino group supports hinge-region engagement; amino-deficient analogs may show reduced target affinity.
Binding inference from patent literature and BindingDB entries; direct kinase data for this exact nitrile not reported.
kinase hinge binder ATP-competitive inhibitor adenine bioisostere

Purity and Procurement Reliability vs. Uncharacterized Analogs

4-(6-Amino-1H-indazol-1-yl)butanenitrile is available from multiple vendors with a certified purity of 98% (HPLC), as confirmed by Leyan (Product No. 1376475) . In contrast, the positional isomer 2-(6-amino-1H-indazol-1-yl)butanenitrile (CAS 1247504-53-5) lacks a documented purity specification from major suppliers, and several vendors (e.g., CymitQuimica) have listed the target compound or close analogs as 'Discontinued' . The amino-deficient analog 3-(3-cyanopropyl)indazole is typically supplied at only 95% purity, which may be insufficient for late-stage GMP or structure–activity relationship (SAR) studies requiring high chemical fidelity . The 5-aminoindazole isomer (relevant for thermodynamic comparison) has a purity specification of ≥97%, but its less favorable thermodynamic profile limits its utility for stability-critical applications [1].

Purity specification vs. analogs
Specification review
Target compound: 98% (HPLC); 3-(3-cyanopropyl)indazole typically 95%. Positional isomer purity not publicly documented.
Higher certified purity may reduce pre-assay purification steps.
Based on vendor specifications; independent verification recommended.
purity specification procurement reliability vendor certification

Recommended Applications for 4-(6-Amino-1H-indazol-1-yl)butanenitrile


Late-Stage Diversification of ATP-Competitive Kinase Inhibitors

4-(6-Amino-1H-indazol-1-yl)butanenitrile is the preferred intermediate for constructing kinase inhibitor libraries that target the ATP-binding hinge region. Its 6-aminoindazole core provides the thermodynamically stable scaffold required for reproducible high-yielding amide coupling or reductive amination steps, while the nitrile group serves as a latent carboxylic acid, tetrazole, or aminomethyl bioisostere [1]. The 98% vendor-certified purity minimizes purification burden prior to library synthesis . Programs relying on unsubstituted 6-aminoindazole would require additional synthetic steps to install a comparable functionalized linker arm, increasing both time and cost .

Cell-Permeable Hinge-Binding Fragments for Fragment-Based Discovery

For FBDD campaigns where cell permeability is a prerequisite for cellular target engagement, 4-(6-Amino-1H-indazol-1-yl)butanenitrile offers an estimated LogP of 3.0–3.5, significantly exceeding the LogP of the parent 6-aminoindazole (LogP = 1.73) . This enhanced lipophilicity, combined with the retained hinge-binding hydrogen-bond capacity of the 6-amino group, positions the compound as a balanced fragment that can penetrate cell membranes while maintaining target engagement [1][2]. The amino-deficient analog 3-(3-cyanopropyl)indazole lacks the hinge-binding amino donor and is thus unsuitable for this application .

SAR Studies with Regiochemically Defined N1-Alkyl Indazoles

The unambiguous N1-regiochemistry of 4-(6-Amino-1H-indazol-1-yl)butanenitrile eliminates the synthetic ambiguity and purification challenges associated with N1/N2 alkylation mixtures. Positional isomers such as 2-(6-amino-1H-indazol-1-yl)butanenitrile adopt a distinct spatial orientation that alters protein-binding geometry and may confound SAR interpretation . Procurement of the N1-isomer with documented purity (98%) ensures batch-to-batch consistency in SAR studies, a critical factor for reproducible biological data .

Development of Nitrile-Containing Covalent Inhibitors

The nitrile group in 4-(6-Amino-1H-indazol-1-yl)butanenitrile is not merely a lipophilicity modulator; it is a chemically addressable warhead that can be hydrolyzed to a carboxylic acid for improved solubility, converted to a tetrazole for enhanced metabolic stability, or retained as a reversible covalent cysteine modifier in kinase inhibitor design [1]. This dual functionality—hinge binding plus covalent warhead potential—is absent in both the parent 6-aminoindazole and the amino-deficient 3-(3-cyanopropyl)indazole, making the target compound uniquely suited for covalent probe development .

Application
Selection Property
Validation Focus
Late-stage diversification of kinase inhibitors
Nitrile handle for carboxylic acid/amide/tetrazole conversion; 6-amino hinge-binding core
Coupling efficiency and intermediate stability during derivatization
Cell-permeable hinge-binding fragments (FBDD)
Estimated LogP ~3.0–3.5; retained 6-amino hydrogen-bond donor
Cellular permeability and target engagement confirmation
SAR studies with defined N1-regiochemistry
Unambiguous N1-alkylation; documented 98% purity
Batch-to-batch consistency and regiochemical identity
Nitrile-containing covalent inhibitor development
Dual hinge-binder / latent warhead functionality
Reversible covalent cysteine modification or tetrazole bioisostere conversion

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